N-(5-Amino-2-methoxyphenyl)-2-furamide
CAS No.: 402599-21-7
Cat. No.: VC2248910
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402599-21-7 |
|---|---|
| Molecular Formula | C12H12N2O3 |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H12N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h2-7H,13H2,1H3,(H,14,15) |
| Standard InChI Key | YCNHDBQRHMUSOJ-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 |
| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2=CC=CO2 |
Introduction
N-(5-Amino-2-methoxyphenyl)-2-furamide is systematically identified through several chemical identifiers that enable researchers to precisely locate and reference this compound in various databases and literature. The following table summarizes the key identification parameters:
| Parameter | Value |
|---|---|
| Common Name | N-(5-Amino-2-methoxyphenyl)-2-furamide |
| CAS Registry Number | 402599-21-7 |
| Molecular Formula | C₁₂H₁₂N₂O₃ |
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | N-(5-amino-2-methoxyphenyl)furan-2-carboxamide |
The compound's identification parameters provide essential information for researchers seeking to procure or study this compound, ensuring accuracy in scientific communication and database searching.
Chemical Structure and Properties
Structural Features
N-(5-Amino-2-methoxyphenyl)-2-furamide possesses a complex molecular structure that contributes to its chemical behavior and potential applications. The compound features several key structural elements:
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A phenyl ring core structure
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An amino group (-NH₂) at position 5 of the phenyl ring
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A methoxy group (-OCH₃) at position 2 of the phenyl ring
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A furan-2-carboxamide group attached to the phenyl ring via an amide bond
The presence of these functional groups creates a molecule with interesting electronic properties and potential for hydrogen bonding interactions. The amino group serves as a hydrogen bond donor, while the methoxy oxygen and the amide carbonyl can function as hydrogen bond acceptors. These characteristics make the compound potentially valuable for studies involving molecular recognition, protein binding, and other biochemical interactions.
| Property | Characteristic |
|---|---|
| Physical Appearance | Solid at room temperature (typical for similar amides) |
| Solubility | Likely soluble in polar organic solvents such as DMSO, DMF, and alcohols; limited water solubility |
| Reactivity | Reactive functional groups include the amino group (nucleophilic) and amide group |
| Stability | Generally stable under normal conditions but may be sensitive to strong oxidizing agents |
| Molecular Weight | 232.23 g/mol |
The amino group present in the structure contributes to the compound's nucleophilic character, potentially allowing for further chemical modifications at this position. The methoxy group influences the electron distribution within the aromatic ring, affecting the compound's reactivity patterns and interaction potential.
Synthesis Methods
General Synthetic Approach
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide primarily involves an amide coupling reaction between 5-amino-2-methoxyaniline and furoyl chloride (2-furoyl chloride). This reaction represents a classical approach to amide bond formation, where the amine component acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride. The reaction typically proceeds under mild conditions and requires the presence of a base to neutralize the hydrogen chloride generated during the reaction.
The general synthetic pathway can be represented as follows:
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Preparation of the starting materials (5-amino-2-methoxyaniline and furoyl chloride)
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Amide coupling reaction between these components
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Purification of the final product
Detailed Synthesis Procedure
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-furamide can be achieved through the following procedure:
The reaction between 5-amino-2-methoxyaniline and furoyl chloride is typically conducted in the presence of a base such as triethylamine (TEA). The base serves to deprotonate the amine, enhancing its nucleophilicity and facilitating the reaction with the acyl chloride. Additionally, the base neutralizes the hydrogen chloride formed as a byproduct of the reaction.
A typical procedure might involve:
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Dissolving 5-amino-2-methoxyaniline in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran)
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Adding triethylamine to the solution at a controlled temperature (usually 0-5°C)
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Slowly adding furoyl chloride to the reaction mixture while maintaining the temperature
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Allowing the reaction to proceed for several hours at room temperature
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Monitoring the reaction progress using thin-layer chromatography (TLC)
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Workup and purification procedures to isolate the final product
This synthetic approach represents a straightforward method for preparing N-(5-Amino-2-methoxyphenyl)-2-furamide, although alternative synthetic routes may exist depending on the availability of starting materials and specific research requirements.
Applications and Research Significance
Research Applications
N-(5-Amino-2-methoxyphenyl)-2-furamide has potential applications across various scientific disciplines due to its unique structure and functional group arrangement. The compound's distinctive features make it valuable for research in several key areas:
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Medicinal Chemistry: The compound's structure, containing both amino and methoxy groups on an aromatic ring along with an amide linkage to a furan ring, presents a scaffold that could be explored for potential biological activities. Similar structures have been investigated for various pharmacological properties in drug discovery programs.
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Structure-Activity Relationship Studies: The compound can serve as a valuable intermediate or reference compound in structure-activity relationship (SAR) studies, helping researchers understand how structural modifications affect biological activity.
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Material Science: Compounds with similar structural features have been explored for applications in material science, particularly in the development of functional materials with specific electronic or optical properties.
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Synthetic Chemistry: The compound may serve as a building block for the synthesis of more complex molecules, leveraging the reactivity of the amino group for further transformations.
Analytical Techniques for Characterization
Spectroscopic Methods
The characterization of N-(5-Amino-2-methoxyphenyl)-2-furamide typically involves various spectroscopic techniques that provide complementary information about its structure and purity. The following analytical methods are commonly employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are valuable for confirming the structure of the compound. The ¹H NMR would show characteristic signals for the furan ring protons (typically between 6-8 ppm), aromatic protons of the phenyl ring, the methoxy group (around 3.8-4.0 ppm), and the amino group protons. The amide NH proton would typically appear as a singlet at approximately 8-10 ppm, depending on the solvent used.
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Infrared (IR) Spectroscopy: IR analysis would reveal characteristic absorption bands for the amide C=O stretching (typically around 1630-1680 cm⁻¹), N-H stretching from both the amide and amino groups, and characteristic patterns for the aromatic and furan rings.
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Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak would be expected at m/z 232, corresponding to the molecular weight of N-(5-Amino-2-methoxyphenyl)-2-furamide.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of N-(5-Amino-2-methoxyphenyl)-2-furamide:
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High-Performance Liquid Chromatography (HPLC): This method is particularly useful for determining the purity of the compound and can be coupled with various detectors such as UV-Vis, fluorescence, or mass spectrometry for enhanced sensitivity and specificity.
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Thin-Layer Chromatography (TLC): TLC serves as a rapid and cost-effective method for monitoring reaction progress during synthesis and preliminary purity assessment.
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Gas Chromatography (GC): For volatile derivatives or silylated versions of the compound, GC can provide high-resolution separation and purity analysis.
These analytical techniques collectively provide comprehensive information about the structure, purity, and properties of N-(5-Amino-2-methoxyphenyl)-2-furamide, supporting its use in various research applications.
| Supplier | Notes |
|---|---|
| Matrix Scientific | Research-grade chemical supplier |
| Key Organics Ltd | Specializes in custom synthesis and research chemicals |
| CymitQuimica | Provider of chemical compounds for research purposes |
It is important to note that availability may vary over time, and researchers should contact suppliers directly for current information on pricing, purity specifications, and delivery options.
Purchase Considerations
When acquiring N-(5-Amino-2-methoxyphenyl)-2-furamide for research purposes, several factors should be considered:
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Purity Requirements: Depending on the intended application, different levels of purity may be required. Analytical-grade compounds typically have higher purity levels but may be more expensive.
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Quantity Needed: Suppliers often offer different packaging sizes, and pricing may be more economical for larger quantities.
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Certification and Documentation: Request certificates of analysis (CoA), safety data sheets (SDS), and any other relevant documentation to ensure the compound meets the required specifications.
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Import/Export Regulations: Be aware of any regulations governing the import or export of research chemicals in your region, as these may affect availability and delivery times.
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End-Use Declaration: Some suppliers may require an end-use declaration stating that the compound will be used for research purposes only.
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